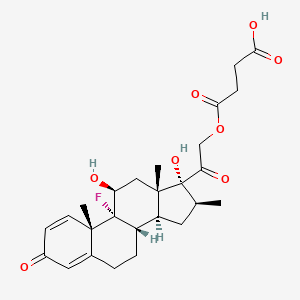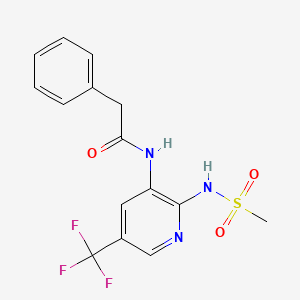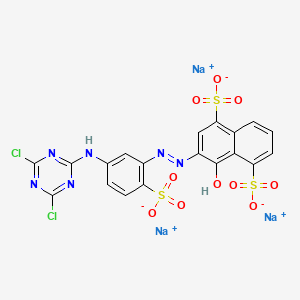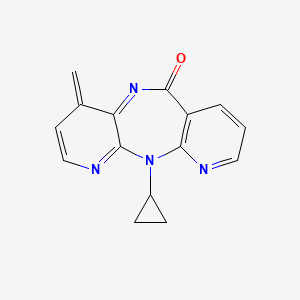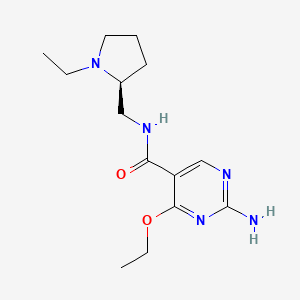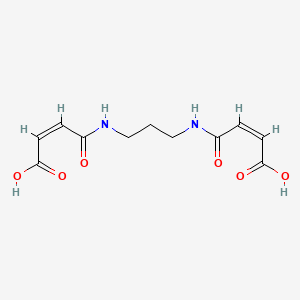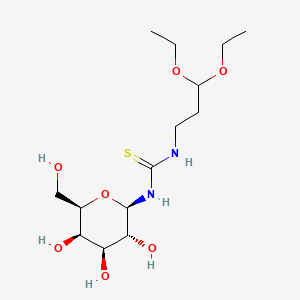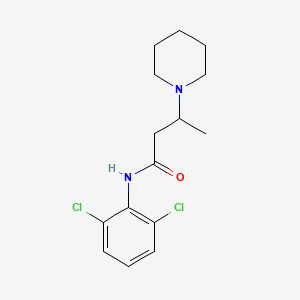
2',6'-Dichloro-beta-methyl-1-piperidinepropionanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2’,6’-Dichloro-β-méthyl-1-pipéridinepropionanilide est un composé organique synthétique connu pour ses diverses applications dans divers domaines, notamment la chimie, la biologie, la médecine et l’industrie. Ce composé est caractérisé par la présence de deux atomes de chlore, d’un groupe méthyle et d’un cycle pipéridine, qui contribuent à ses propriétés chimiques uniques et à sa réactivité.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2’,6’-Dichloro-β-méthyl-1-pipéridinepropionanilide implique généralement plusieurs étapes, à partir de précurseurs facilement disponiblesLes conditions de réaction impliquent souvent l’utilisation de catalyseurs, tels que le pentachlorure de phosphore, et de solvants comme le dichlorométhane, sous une température et une pression contrôlées .
Méthodes de production industrielle
La production industrielle du 2’,6’-Dichloro-β-méthyl-1-pipéridinepropionanilide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures strictes de contrôle de la qualité pour garantir la cohérence. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés permet de mettre à l’échelle la production tout en maintenant la sécurité et l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2’,6’-Dichloro-β-méthyl-1-pipéridinepropionanilide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d’acides carboxyliques correspondants.
Réduction : Les réactions de réduction à l’aide d’agents comme l’hydrure de lithium et d’aluminium peuvent convertir le composé en ses amines ou alcools correspondants.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome, conditions acides ou basiques.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium, conditions anhydres.
Substitution : Nucléophiles comme les amines, les thiols, les alcoolates, des solvants comme le dichlorométhane et des catalyseurs comme la triéthylamine.
Principaux produits formés
Oxydation : Cétones, acides carboxyliques.
Réduction : Amines, alcools.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Le 2’,6’-Dichloro-β-méthyl-1-pipéridinepropionanilide a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse organique, en particulier dans le développement de produits pharmaceutiques et de produits agrochimiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de divers produits industriels
Applications De Recherche Scientifique
2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mécanisme D'action
Le mécanisme d’action du 2’,6’-Dichloro-β-méthyl-1-pipéridinepropionanilide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour se lier à certains récepteurs ou enzymes, modulant leur activité et conduisant à divers effets physiologiques. Par exemple, il peut inhiber des enzymes spécifiques impliquées dans la synthèse des neurotransmetteurs, affectant ainsi les voies de signalisation neuronale .
Comparaison Avec Des Composés Similaires
Le 2’,6’-Dichloro-β-méthyl-1-pipéridinepropionanilide peut être comparé à d’autres composés similaires, tels que :
2,6-Dichloro-3-méthyl-1,4-benzoquinone : Partage une structure aromatique chlorée similaire, mais diffère dans ses groupes fonctionnels et sa réactivité.
2,6-Diméthoxy-1,4-benzoquinone : Noyau aromatique similaire, mais avec des groupes méthoxy au lieu de chlore, conduisant à des propriétés chimiques et des applications différentes.
3-méthyl-1,2,4-oxadiazol-5-yl-pipéridine : Contient un cycle pipéridine, mais diffère dans la structure hétérocyclique et le motif de substitution.
Ces comparaisons mettent en évidence les caractéristiques structurales et la réactivité uniques du 2’,6’-Dichloro-β-méthyl-1-pipéridinepropionanilide, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
108839-72-1 |
|---|---|
Formule moléculaire |
C15H20Cl2N2O |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
N-(2,6-dichlorophenyl)-3-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C15H20Cl2N2O/c1-11(19-8-3-2-4-9-19)10-14(20)18-15-12(16)6-5-7-13(15)17/h5-7,11H,2-4,8-10H2,1H3,(H,18,20) |
Clé InChI |
SVSRRSXNVVWQIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)NC1=C(C=CC=C1Cl)Cl)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




